molecular formula C12H17N3O4S B1401198 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid CAS No. 1316225-21-4

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

Cat. No.: B1401198
CAS No.: 1316225-21-4
M. Wt: 299.35 g/mol
InChI Key: DZUWZEQGPCPRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Construction of the Pyrazine Ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.

    Coupling of the Pyrazine and Pyrrolidine Rings: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts.

    Addition of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

Uniqueness

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[5-(1-methylsulfonylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUWZEQGPCPRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 4
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.